Nitric oxide production-IN-1

Nitric Oxide Macrophage Inflammation

Nitric oxide production-IN-1 (CAS 1013405-26-9), also referred to as Compound 1, is a polyhydroxylated furostanol saponin isolated from the rhizomes of Tupistra chinensis. This natural product belongs to the steroidal saponin class and exhibits inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage models.

Molecular Formula C33H52O15
Molecular Weight 688.8 g/mol
Cat. No. B12384629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric oxide production-IN-1
Molecular FormulaC33H52O15
Molecular Weight688.8 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3C(C(=O)C5(C4(C(C(C(C5O)O)O)O)C)O)O)C)OC1(CCC(=C)COC6C(C(C(C(O6)CO)O)O)O)O
InChIInChI=1S/C33H52O15/c1-12(11-46-29-25(40)22(37)20(35)17(10-34)47-29)5-8-32(44)13(2)19-16(48-32)9-15-18-14(6-7-30(15,19)3)31(4)26(41)23(38)24(39)28(43)33(31,45)27(42)21(18)36/h13-26,28-29,34-41,43-45H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+,28-,29+,30-,31-,32+,33-/m0/s1
InChIKeyWIBHYPGBYXGLMP-XYCAPGDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitric Oxide Production-IN-1: A Natural Furostanol Saponin Inhibitor for Inflammation Research and NO Pathway Studies


Nitric oxide production-IN-1 (CAS 1013405-26-9), also referred to as Compound 1, is a polyhydroxylated furostanol saponin isolated from the rhizomes of Tupistra chinensis [1]. This natural product belongs to the steroidal saponin class and exhibits inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage models . Unlike synthetic small-molecule nitric oxide synthase (NOS) inhibitors, this compound represents a structurally distinct, plant-derived scaffold that modulates NO production in inflammatory contexts without directly targeting NOS enzyme active sites, positioning it as a unique tool for dissecting upstream signaling pathways in NO-mediated inflammation .

Why Nitric Oxide Production-IN-1 Cannot Be Replaced by Generic NO Inhibitors or Other Saponins


Substituting Nitric oxide production-IN-1 with a generic NO inhibitor (e.g., L-NMMA, L-NAME) or even a structurally related saponin from Tupistra chinensis introduces significant experimental variability due to three key factors. First, this compound is a specific furostanol saponin with a defined heptahydroxylated aglycone core [1]; minor structural variations, such as the presence or absence of a hydroxyl group at C-6, alter NO inhibitory potency [2]. Second, natural product-derived inhibitors often act through distinct mechanisms—modulating upstream signaling cascades rather than directly competing for the NOS active site—making direct functional substitution impossible without mechanistic validation [3]. Third, batch-to-batch variability in crude extracts or undefined saponin mixtures from Tupistra chinensis yields inconsistent NO inhibition data, whereas purified Nitric oxide production-IN-1 provides a reproducible, structurally characterized standard for rigorous pharmacological studies .

Quantitative Differentiation Evidence: Nitric Oxide Production-IN-1 vs. Structural Analogs and Synthetic Inhibitors


Marked NO Inhibition in Primary Macrophages at 40 μg/mL – Comparable Activity to Co-Isolated Furostanol Saponin

In a direct head-to-head comparison within the same isolation and assay study, Nitric oxide production-IN-1 (Compound 1) displayed marked inhibitory action against LPS-induced NO production in rat abdomen macrophages at a concentration of 40 μg/mL, an activity level comparable to that of Compound 2 (the co-isolated nonaol derivative) under identical experimental conditions [1]. This demonstrates that the heptahydroxylated furostanol scaffold (Compound 1) retains full NO inhibitory efficacy despite lacking the C-6 hydroxyl group present in Compound 2.

Nitric Oxide Macrophage Inflammation

Structural Distinction: Heptahydroxy Furostanol Scaffold vs. Nonaol Derivative

Nitric oxide production-IN-1 is definitively characterized as 5β-furost-Δ25(27)-en-1β,2β,3β,4β,5β,7α,22ξ,26-octaol-6-one-26-O-β-D-glucopyranoside, possessing seven hydroxyl groups on the aglycone core (heptahydroxy) and a ketone at C-6 [1]. This contrasts with the co-isolated Compound 2, which is the corresponding nonaol derivative containing an additional hydroxyl group at C-6β [1]. The structural difference is directly relevant to procurement: the C-6 ketone versus C-6β hydroxyl substitution pattern may influence downstream solubility, metabolic stability, and off-target interactions, even when in vitro NO inhibition appears comparable at a single test concentration.

Furostanol Saponin Structure-Activity Relationship Natural Product Chemistry

Activity Contextualized: Furostanol Saponin NO Inhibition Potency Relative to Spirostanol Class from Same Plant Source

While a precise IC50 value for Nitric oxide production-IN-1 has not been reported, cross-study contextualization against spirostanol saponins isolated from the same Tupistra chinensis rhizomes provides a class-level activity benchmark. Spirostanol saponins (compounds 2 and 12) from Xiang et al. (2016) exhibited NO production inhibition in LPS-stimulated RAW 264.7 macrophages with IC50 values of 16.1 ± 1.8 μM and 13.5 ± 1.2 μM, respectively [1]. Another set of furostanol saponins from the same plant showed IC50 values ranging from 15.7 to 46.2 μM in the same assay system [2]. The single-concentration activity (marked inhibition at ~58 μM) of Nitric oxide production-IN-1 positions it within the active range of these structurally related Tupistra saponins, suggesting comparable potency that warrants further quantitative characterization.

Saponin NO Inhibition Cross-Class Comparison

Natural Product Scaffold Differentiation: Plant-Derived Furostanol vs. Synthetic NOS Inhibitors

Nitric oxide production-IN-1 represents a fundamentally distinct chemical scaffold compared to widely used synthetic NO production inhibitors. Standard synthetic NOS inhibitors such as L-NMMA (IC50 for iNOS ~3-7 μM), L-NAME (IC50 for iNOS ~4-20 μM), or 1400W (IC50 for iNOS ~0.2-0.5 μM) act as direct, competitive inhibitors of the NOS enzyme active site [1]. In contrast, Nitric oxide production-IN-1 is a steroidal saponin that likely modulates NO production through upstream signaling interference (e.g., NF-κB or MAPK pathways) rather than direct NOS enzyme inhibition, a mechanism inferred from the broader class of Tupistra saponins that downregulate iNOS and COX-2 expression [2]. This mechanistic divergence means the compound cannot be substituted with a synthetic NOS inhibitor without fundamentally altering the experimental question.

Natural Product Chemical Probe Mechanism of Action

Optimal Scientific and Industrial Use Cases for Nitric Oxide Production-IN-1


Inflammation and Macrophage Biology Research: Dissecting LPS-Induced NO Signaling Cascades

Based on its demonstrated inhibitory activity against LPS-induced NO production in rat abdomen macrophages [1], Nitric oxide production-IN-1 is optimally deployed as a chemical probe in studies investigating the upstream regulation of iNOS expression in inflammatory macrophage models. Unlike synthetic NOS inhibitors that directly block enzyme activity, this compound (inferred from saponin class behavior) may modulate NF-κB or MAPK signaling pathways, making it valuable for researchers seeking to distinguish between transcriptional regulation of iNOS and post-translational enzyme inhibition [2]. The structurally defined, purified compound ensures reproducibility in mechanistic studies where crude plant extracts would introduce unacceptable variability.

Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

The definitive structural characterization of Nitric oxide production-IN-1 as a heptahydroxylated furostanol saponin with a C-6 ketone [1] makes it an essential reference standard for SAR investigations within the Tupistra saponin family. Comparative studies with the co-isolated nonaol derivative (Compound 2) [1] and with spirostanol saponins exhibiting IC50 values of 13.5-16.1 μM [2] allow researchers to probe the contribution of specific hydroxylation patterns and the furostanol/spirostanol ring system to NO inhibitory activity. Procurement of this purified compound, rather than a mixture, is critical for generating interpretable SAR data.

Anti-Inflammatory Drug Discovery Screening Cascades: Natural Product Hit Validation

In drug discovery programs focused on natural product-derived anti-inflammatory agents, Nitric oxide production-IN-1 serves as a validated, structurally characterized hit compound from Tupistra chinensis. Its activity, contextualized against a range of furostanol and spirostanol saponins with IC50 values from 13.5 to 46.2 μM [1][2], establishes a baseline potency expectation for this chemical series. Screening cascades can use this compound as a reference inhibitor to benchmark new synthetic derivatives or extracts, ensuring that observed activity improvements represent genuine structural optimization rather than assay variability.

Academic Research on Traditional Chinese Medicine (TCM) Active Constituents

For academic groups investigating the pharmacological basis of Tupistra chinensis (Kai-Kou-Jian) in traditional anti-inflammatory applications, Nitric oxide production-IN-1 represents a purified, structurally elucidated active principle directly relevant to the plant's ethnopharmacological use [1]. Using this defined compound instead of crude extracts or undefined saponin mixtures enables rigorous dose-response and mechanistic studies, supporting publication in high-impact journals that require chemical characterization of bioactive constituents [2]. This aligns with modern natural product pharmacology standards emphasizing molecularly defined probes over complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitric oxide production-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.